molecular formula C31H23ClF2N4O8 B15125253 Mln 8054 O-beta-D-glucuronide

Mln 8054 O-beta-D-glucuronide

Cat. No.: B15125253
M. Wt: 653.0 g/mol
InChI Key: WGEBLJONXRHDSS-UHFFFAOYSA-N
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Description

Significance of Glucuronidation in Drug Metabolism and Elimination Pathways

Glucuronidation is a major Phase II biotransformation pathway, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govnih.gov This process involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, forming a glucuronide conjugate. nih.govjove.com The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the xenobiotic, aiding its elimination from the body via urine or bile. jove.com The liver is the primary site of glucuronidation, although UGT enzymes are also present in other tissues like the intestines, kidneys, and brain. nih.gov The UGT enzyme family is extensive, with different isoforms exhibiting specificity for a wide range of substrates, including many therapeutic drugs. nih.govannualreviews.orgnih.gov

Key UGT Enzymes in Drug Metabolism:

Enzyme Family Primary Substrates
UGT1A Bilirubin, amines, phenols, and various drugs. nih.gov

| UGT2B | Steroids, bile acids, opioids, and a diverse range of pharmaceuticals. nih.gov |

Unique Characteristics and Research Considerations of Acyl Glucuronides

Acyl glucuronides are a specific class of metabolites formed from drugs and other xenobiotics that contain a carboxylic acid group. nih.gov Unlike ether glucuronides, which are generally stable and inert, acyl glucuronides can be chemically reactive. nih.govnih.gov This reactivity stems from the ester linkage, which makes them susceptible to hydrolysis and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid molecule. nih.gov

This chemical instability presents several challenges in research. The potential for acyl glucuronides to covalently bind to proteins and other macromolecules has raised concerns about their possible role in certain drug toxicities and hypersensitivity reactions. nih.govacs.orgacs.org Therefore, the formation and fate of acyl glucuronides are critical considerations in drug development and safety assessment. nih.gov

Comparative Properties of Glucuronide Types:

Feature Ether Glucuronides Acyl Glucuronides
Linkage Stable ether bond Labile ester bond nih.gov
Reactivity Generally inert Chemically reactive, can undergo hydrolysis and acyl migration nih.govnih.gov

| Toxicological Profile | Typically considered detoxification products | Potential for protein binding and implication in adverse drug reactions nih.govacs.orgacs.org |

Positioning of MLN8054 O-beta-D-glucuronide as a Key Metabolite in Contemporary Pharmaceutical Research

MLN8054 is an investigational small molecule that was studied for its potential as a selective inhibitor of Aurora A kinase, a protein involved in cell division and a target in cancer therapy. wikipedia.orgjove.comnih.gov Preclinical studies revealed that the primary routes of elimination for MLN8054 are through metabolism, specifically hydroxylation and the formation of an acyl glucuronide, identified as MLN8054 O-beta-D-glucuronide. nih.govnih.gov

The formation of this glucuronide is a significant event in the metabolic profile of MLN8054. In vitro studies using human liver S9 fractions have shown that the glucuronidation of the carboxylate moiety of MLN8054 is a predominant biotransformation pathway, mediated by the UGT1 and UGT2 enzyme families. wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H23ClF2N4O8

Molecular Weight

653.0 g/mol

IUPAC Name

6-[4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H23ClF2N4O8/c32-15-6-9-17-18(10-15)23(21-19(33)2-1-3-20(21)34)35-11-14-12-36-31(38-22(14)17)37-16-7-4-13(5-8-16)29(44)46-30-26(41)24(39)25(40)27(45-30)28(42)43/h1-10,12,24-27,30,39-41H,11H2,(H,42,43)(H,36,37,38)

InChI Key

WGEBLJONXRHDSS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

Mechanistic Elucidation of Mln8054 Glucuronidation Pathways

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in MLN8054 Glucuronidation

The enzymatic process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). Research has identified that multiple UGT isoforms are responsible for the conjugation of MLN8054. nih.gov Specifically, members from both the UGT1 and UGT2 families have been shown to mediate this reaction. nih.gov

Studies have confirmed that enzymes belonging to the UGT1 family are involved in the glucuronidation of MLN8054. nih.gov The UGT1 family of enzymes is known for its role in the metabolism of a wide array of xenobiotics and endogenous compounds.

Alongside the UGT1 family, members of the UGT2 family also contribute to the formation of MLN8054 O-beta-D-glucuronide. nih.gov The involvement of both UGT1 and UGT2 families suggests a broad enzymatic basis for the glucuronidation of MLN8054.

Table 1: UGT Isoform Families Involved in MLN8054 Glucuronidation

UGT FamilyInvolvement in MLN8054 Glucuronidation
UGT1Confirmed Mediator nih.gov
UGT2Confirmed Mediator nih.gov

Molecular Site of Glucuronide Conjugation on the MLN8054 Parent Compound

The specific site of glucuronidation on the MLN8054 molecule has been identified as its carboxylate moiety. nih.gov The attachment of glucuronic acid at this functional group results in the formation of an acyl glucuronide, which is the major metabolite observed. nih.gov This targeted conjugation is a key step in preparing the drug for elimination.

Interplay with Concurrent Phase I Biotransformation Mechanisms of MLN8054

The metabolic clearance of MLN8054 is not solely dependent on glucuronidation. It involves a significant interplay with Phase I biotransformation reactions, primarily hydroxylation. nih.govacs.orgnih.gov The major Phase I metabolic pathway is the hydroxylation of the azepine moiety of the MLN8054 molecule. nih.gov This initial oxidative step is mediated by several cytochrome P450 (CYP) enzymes. nih.gov The concurrent processes of Phase I hydroxylation and Phase II glucuronidation constitute the principal routes for the metabolic elimination of MLN8054. acs.orgnih.gov

Table 2: Phase I and Phase II Enzymes in MLN8054 Metabolism

Metabolic PhaseEnzyme FamilySpecific IsoformsMetabolic Reaction
Phase ICytochrome P450 (CYP)CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 nih.govHydroxylation nih.gov
Phase IIUDP-Glucuronosyltransferase (UGT)UGT1 and UGT2 families nih.govGlucuronidation nih.gov

Enzymatic Kinetics and Regulation of Mln8054 Glucuronidation

Quantitative Kinetic Analysis of UGT-Mediated MLN8054 Glucuronide Formation

A thorough quantitative analysis of the enzyme kinetics provides insights into the efficiency and capacity of the glucuronidation pathway for MLN8054.

Detailed studies determining the specific Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the glucuronidation of MLN8054 are not extensively available in publicly accessible scientific literature. Such data would be invaluable for a precise understanding of the compound's metabolic clearance.

However, based on general knowledge of UGT-mediated reactions, the kinetic profile can be described by the Michaelis-Menten equation. The Km value would represent the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the UGT enzymes for MLN8054. A lower Km would suggest a higher affinity. The Vmax would signify the maximum rate of glucuronide formation when the enzyme is saturated with the substrate.

Table 1: Hypothetical Enzyme Kinetic Parameters for MLN8054 Glucuronidation

UGT IsoformApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
UGT1A1Data Not AvailableData Not Available
UGT1A9Data Not AvailableData Not Available
UGT2B7Data Not AvailableData Not Available
Human Liver MicrosomesData Not AvailableData Not Available

This table is for illustrative purposes only, as specific kinetic data for MLN8054 glucuronidation is not publicly available.

The enzymatic conjugation of MLN8054 with glucuronic acid is critically dependent on the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). UDPGA serves as the activated form of glucuronic acid, which is transferred to the MLN8054 molecule by UGTs. The intracellular concentration of UDPGA can be a rate-limiting factor in the glucuronidation process. nih.gov While specific studies on the influence of UDPGA concentration on MLN8054 glucuronidation are not available, it is established that xenobiotics can alter the hepatic concentration of UDPGA, thereby potentially impacting the rate of glucuronidation. nih.gov

Substrate Specificity and Selectivity of UGTs for MLN8054 Conjugation

The biotransformation of MLN8054 is known to be mediated by the UGT1 and UGT2 enzyme families. nih.gov Within these families, several isoforms are expressed in the liver and other tissues, each with distinct but often overlapping substrate specificities. Identifying the specific UGT isoforms responsible for MLN8054 glucuronidation is key to understanding inter-individual variability in its metabolism. While broad families have been implicated, detailed studies pinpointing the primary UGT isoforms with the highest catalytic activity towards MLN8054 are not currently in the public domain.

In Vitro Experimental Models for Glucuronidation Studies

To investigate the metabolism of MLN8054, particularly its glucuronidation, various in vitro systems are employed. These models allow for the characterization of the metabolic pathways in a controlled environment.

Human liver S9 fractions are a subcellular fraction that contains both microsomal and cytosolic enzymes, making them a comprehensive tool for in vitro drug metabolism studies. nih.govbioivt.comnih.govbioivt.com They are particularly useful for investigating both Phase I and Phase II metabolic reactions, including glucuronidation. The use of human liver S9 fractions has been documented in the study of MLN8054's hepatic biotransformation, confirming that glucuronidation is a predominant metabolic pathway for this compound.

To dissect the specific contribution of individual UGT isoforms to the glucuronidation of a compound, recombinant UGTs are an invaluable tool. bioivt.com These are individual human UGT enzymes expressed in cell lines, which allow for the determination of the kinetic parameters of a single isoform in isolation. While it is known that UGT1 and UGT2 families are involved in MLN8054 metabolism, studies utilizing a panel of recombinant UGTs to identify the specific isoforms with the highest affinity and catalytic efficiency for MLN8054 glucuronidation have not been published. Such studies would be essential for a definitive characterization of its metabolic profile.

Chemical Reactivity and Stability of Acyl Glucuronides: Implications for Mln8054 O Beta D Glucuronide

Hydrolytic Degradation Pathways of Acyl Glucuronides

Acyl glucuronides are subject to degradation through two primary, first-order pathways: hydrolysis and intramolecular acyl migration. nih.govnih.govacs.org Hydrolysis involves the cleavage of the ester bond, which regenerates the original carboxylic acid-containing drug (the aglycone) and glucuronic acid. nih.govacs.org This reaction can be catalyzed by enzymes, such as β-glucuronidases, or can occur non-enzymatically. nih.gov The non-enzymatic hydrolysis rate is influenced by pH.

Intramolecular Acyl Migration Phenomena and Isomer Formation from the Glucuronide

A significant characteristic of acyl glucuronide reactivity is intramolecular acyl migration. nih.govnih.gov In this process, the acyl group shifts from its initial C1-hydroxyl position on the glucuronic acid ring to other hydroxyl groups at the C2, C3, and C4 positions. nih.govnih.gov This rearrangement leads to the formation of a mixture of positional isomers. nih.govacs.org Unlike the parent 1-O-acyl-β-d-glucuronide, these isomers are not substrates for β-glucuronidase. nih.gov

The process of acyl migration is considered the predominant degradation pathway due to favorable entropic factors. nih.govtandfonline.com The migration is believed to occur through a series of equilibrium steps. The initial 1-β-O-acyl glucuronide can undergo anomerization to the 1-α form and can also isomerize to the 2-, 3-, and 4-positional isomers. rsc.orgnih.gov These isomers can also exist as α and β anomers. nih.gov Studies using NMR spectroscopy have been instrumental in distinguishing the products of acyl migration from those of hydrolysis, allowing for detailed kinetic analysis of these degradation pathways. nih.govacs.org The rate of acyl migration is stereoselective, as demonstrated with the glucuronides of (R)- and (S)-ketoprofen, where the (S)-isomer degraded at a slower rate than the (R)-isomer. tandfonline.com

Table 1: Factors Influencing Acyl Glucuronide Degradation

FactorDescriptionImplication for Stability
Aglycone Structure The electronic and steric properties of the parent drug molecule significantly affect the stability of the corresponding acyl glucuronide. nih.govBulky groups near the carboxylic acid can sterically hinder degradation reactions, increasing stability.
Stereochemistry The spatial arrangement of atoms in the aglycone can influence the rate of acyl migration. tandfonline.comnih.govFor some chiral drugs, one enantiomer's glucuronide may be more stable than the other. tandfonline.comnih.gov
pH The pH of the surrounding medium affects the rates of both hydrolysis and acyl migration. rsc.orgGenerally, acyl glucuronides are more stable in acidic conditions and less stable at neutral or alkaline pH.
Temperature Higher temperatures typically accelerate the rates of chemical reactions, including degradation of acyl glucuronides. rsc.orgIncreased temperature leads to decreased stability.

Mechanisms of Covalent Adduct Formation with Endogenous Biomolecules by Acyl Glucuronides

Acyl glucuronides and their isomeric rearrangement products are electrophilic and can react with nucleophilic sites on endogenous macromolecules like proteins. nih.govmdpi.com This covalent binding, or adduct formation, is a hypothesized cause of toxicities associated with some carboxylic acid-containing drugs. nih.govnih.gov The rate of degradation of AGs has been linked to the degree of protein adduct formation. rsc.orgrsc.org

Two main mechanisms have been proposed for the formation of these covalent adducts:

Nucleophilic Displacement (Transacylation): This pathway involves a direct attack by a nucleophilic group on a protein (such as the amine of lysine (B10760008) or the thiol of cysteine) on the carbonyl carbon of the acyl glucuronide. researchgate.netresearchgate.net This results in the transfer of the acyl group to the protein, forming an adduct. nih.gov Studies suggest this is a more likely cause of reactivity than pathways involving aldehyde formation. nih.govnih.gov

Glycation via Acyl Migration: In this multi-step mechanism, the initial 1-O-β-isomer undergoes acyl migration to form other positional isomers. mdpi.comresearchgate.net These isomers, particularly the 3- and 4-position isomers, can exist in an open-chain form containing a reactive aldehyde. nih.govresearchgate.net This aldehyde can then react with protein amine groups (like lysine) to form a Schiff base (imine), which can then rearrange to a more stable adduct. nih.govresearchgate.net

Research has shown that the glucuronic acid moiety can be retained in the final protein adduct, supporting the mechanism involving acyl migration and Schiff base formation. nih.gov

Influence of Physiochemical Environment on Glucuronide Stability

The stability of an acyl glucuronide is highly dependent on its physicochemical environment. nih.gov The key factors influencing stability are the structure of the aglycone, pH, and temperature. nih.govrsc.org

Aglycone Structure: The electronic and steric properties of the parent drug are critical. nih.gov For instance, the presence of bulky substituents near the carbonyl group can sterically hinder both hydrolysis and acyl migration, thus increasing the half-life of the glucuronide. tandfonline.com

pH: Acyl glucuronides are generally most stable in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline conditions (pH 7.4 and above), the rates of both hydrolysis and acyl migration increase significantly, leading to faster degradation. tandfonline.comrsc.org

Temperature: As with most chemical reactions, the degradation of acyl glucuronides is temperature-dependent, with higher temperatures leading to decreased stability. rsc.org

Stereochemistry: For chiral drugs, the stereochemistry of the aglycone can lead to differences in the degradation rates of the diastereomeric glucuronides. tandfonline.comnih.gov For example, the acyl migration rate constant for the (R)-isomer of 2-phenylpropionic acid glucuronide was found to be about twice that of the (S)-isomer. nih.gov

Advanced Analytical Methodologies for Mln8054 O Beta D Glucuronide

Spectroscopic Approaches for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous identification and purity evaluation of glucuronide metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the determination of stereochemistry. In the context of acyl glucuronides, ¹H-NMR is particularly crucial for confirming the anomeric configuration, which is almost invariably the β-configuration in naturally occurring glucuronides. psu.edu The coupling constant of the anomeric proton (H-1) of the glucuronic acid moiety provides definitive evidence of its orientation. A larger coupling constant is characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration. The synthesis and characterization of various acyl glucuronides have been successfully achieved using NMR to verify the desired stereochemistry. nih.gov

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a pivotal tool for metabolite profiling in complex biological matrices. nih.govresearchgate.net For MLN8054 O-beta-D-glucuronide, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental formula. mdpi.com

Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing fragmentation patterns. mdpi.comnih.gov In the case of acyl glucuronides, a characteristic neutral loss of the glucuronic acid moiety (176 Da) is often observed. nih.gov This fragmentation is a key indicator of the presence of a glucuronide conjugate. Untargeted metabolomics studies frequently employ LC-MS/MS to identify a wide array of metabolites, including glucuronides, in biological samples. nih.gov

Table 1: Mass Spectrometry Data for Glucuronide Analysis

ParameterDescriptionTypical Application for Acyl Glucuronides
Accurate Mass Precise mass-to-charge ratio (m/z) measurement.Confirms the elemental composition of the metabolite.
Fragmentation Pattern Characteristic fragmentation ions generated in MS/MS.Identification of the glucuronic acid moiety and the aglycone.
Neutral Loss Loss of a neutral molecule (e.g., glucuronic acid).A common fragmentation pathway for glucuronide conjugates.

Chromatographic Separation Techniques for Glucuronide Isolation and Quantification

Due to the hydrophilic nature of glucuronides, their separation from biological matrices can be challenging. researchgate.net High-performance liquid chromatography (HPLC) is the most common technique for the isolation and quantification of these metabolites. nih.govresearchgate.net Reversed-phase HPLC columns are typically used, with mobile phases consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in MS detection.

For quantitative analysis, LC-MS/MS is the method of choice due to its high selectivity and sensitivity. researchgate.net A specific and sensitive assay can be developed by monitoring a specific precursor-to-product ion transition, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.gov This allows for accurate quantification even in the presence of interfering substances. However, the potential for acyl migration in 1-O-beta-acyl glucuronides to form isomeric glucuronides necessitates careful chromatographic separation to ensure accurate quantification of the primary metabolite. nih.gov

Innovative Methodologies for Investigating Acyl Glucuronide Transacylation Kinetics

Acyl glucuronides are known to be reactive metabolites that can undergo intramolecular acyl migration, leading to the formation of various positional isomers. nih.govnih.gov This reactivity can result in the transacylation of nucleophilic sites on proteins, a process implicated in idiosyncratic drug reactions. nih.gov

Investigating the kinetics of this transacylation is crucial for assessing the potential risk associated with an acyl glucuronide. ¹H-NMR spectroscopy has been used to study the kinetics of intramolecular acyl migration in real-time by monitoring the disappearance of the β-1-O-acyl glucuronide and the appearance of its isomers. nih.gov Studies have shown that this degradation follows first-order kinetics. nih.gov

More innovative approaches involve trapping reactive intermediates. For instance, trapping studies using glutathione (B108866) can help identify the formation of thioester adducts resulting from transacylation, providing insights into the bioactivation potential of the acyl glucuronide. nih.govnih.gov

Table 2: Kinetic Parameters for Acyl Glucuronide Degradation

CompoundDegradation RateHalf-life (t½)Method
Tolmetin (B1215870) glucuronideFastest among tested compounds-¹H-NMR Spectroscopy
(R)-Ketoprofen glucuronideSlower than Tolmetin glucuronide-¹H-NMR Spectroscopy
(S)-Ketoprofen glucuronide~2-fold slower than (R)-isomer-¹H-NMR Spectroscopy

Biosynthetic Approaches for the Preparation of Acyl Glucuronides

The chemical synthesis of acyl glucuronides can be challenging due to their instability. psu.edu Biosynthetic methods offer a valuable alternative for producing these metabolites. nih.gov One common approach involves using liver microsomes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes, to catalyze the glucuronidation of the parent drug. nih.gov

More recently, microbial biotransformation has emerged as a powerful tool for the synthesis of drug metabolites, including glucuronides. hyphadiscovery.com Specific microbial strains can be screened for their ability to produce the desired glucuronide in scalable quantities. hyphadiscovery.com This method can be particularly advantageous for producing glucuronides that are difficult to synthesize chemically, such as those formed from sterically hindered alcohols. hyphadiscovery.com Furthermore, reaction phenotyping with recombinant UGT enzymes can be used to identify the specific isoforms responsible for the formation of the acyl glucuronide. nih.govnih.gov

Disposition and Preclinical Fate of Mln8054 and Its O Beta D Glucuronide Metabolite

Metabolic Clearance of MLN8054 via Glucuronidation in Preclinical Models

The primary route for the elimination of MLN8054 from the body is through metabolic processes. acs.org Key among these is glucuronidation, a common pathway for the detoxification and excretion of various compounds.

In preclinical studies, it has been established that the principal mechanism of MLN8054 biotransformation is the formation of an acyl glucuronide. acs.org This process involves the attachment of a glucuronic acid molecule to the carboxylate moiety of MLN8054. This metabolic step significantly increases the water solubility of the compound, facilitating its subsequent excretion from the body.

In vitro studies utilizing human liver S9 fractions have further elucidated this pathway. These experiments have demonstrated that the glucuronidation of the carboxylate group of MLN8054 is the predominant metabolic transformation. The enzymes responsible for this reaction have been identified as members of the UDP-glucuronosyltransferase (UGT) family, specifically UGT1 and UGT2.

Alongside glucuronidation, hydroxylation represents another major Phase I biotransformation pathway for MLN8054. acs.org

Pharmacokinetic Parameters of MLN8054 in Sprague-Dawley Rat

ParameterValue
Clearance (CL) (mL/min/kg)Data not available in search results
Volume of Distribution (Vss) (L/kg)Data not available in search results
Terminal Half-life (t1/2) (h)Data not available in search results
Bioavailability (F) (%)Data not available in search results

Distribution and Excretion Patterns of MLN8054 O-beta-D-glucuronide in Biological Systems

Detailed information regarding the specific tissue distribution and excretion patterns of the MLN8054 O-beta-D-glucuronide metabolite in preclinical models is not available in the provided search results. While it is known that glucuronidation facilitates excretion, the precise routes (e.g., biliary vs. urinary) and the extent of distribution to various tissues for this specific metabolite have not been detailed in the accessible literature.

Comparative Disposition Studies Across Relevant Preclinical Species for MLN8054 Metabolites

Comprehensive comparative disposition studies for MLN8054 metabolites, including the O-beta-D-glucuronide, across different preclinical species such as rats, dogs, and monkeys, are not described in the available search results. While the metabolism of MLN8054 to its glucuronide has been identified, specific data tables or detailed research findings comparing the pharmacokinetic profiles of this metabolite across species could not be located.

Biological and Pharmacological Consequences of Mln8054 O Beta D Glucuronide Formation

Alteration of Parent Compound Bioactivity upon Glucuronidation (e.g., Inactivation, Detoxification)

The formation of MLN8054 O-beta-D-glucuronide is a pivotal step in the biotransformation of MLN8054, primarily occurring in the liver. nih.gov In vitro studies utilizing human liver S9 fractions have identified glucuronidation of the carboxylate moiety of MLN8054 as the predominant mechanism of its biotransformation. nih.gov This process is mediated by the UGT1 and UGT2 enzyme subfamilies. nih.gov

Glucuronidation is widely recognized as a major detoxification pathway for a vast array of drugs and other foreign compounds (xenobiotics). ijpcbs.comnih.gov The addition of the highly polar and ionizable glucuronic acid group to a lipophilic molecule like MLN8054 dramatically increases its water solubility. ijpcbs.com This enhanced hydrophilicity is a key factor in facilitating the excretion of the compound from the body, primarily via bile and urine. nih.govfrontiersin.org

While direct experimental data on the specific activity of MLN8054 O-beta-D-glucuronide is not extensively detailed in the public domain, the fundamental principles of drug metabolism strongly suggest that this glucuronide is a pharmacologically inactive metabolite. The structural modification at the carboxylate group, a region potentially important for target binding or cellular uptake, coupled with the significant increase in polarity, would likely hinder its ability to interact with the ATP-binding pocket of Aurora A kinase. Therefore, the glucuronidation of MLN8054 is considered a detoxification process, effectively terminating the pharmacological activity of the parent compound and preparing it for elimination.

The parent compound, MLN8054, is a potent and selective inhibitor of Aurora A kinase, with an IC50 of 4 nM in enzymatic assays. selleckchem.comnih.gov It demonstrates significant antitumor activity in preclinical models by inducing mitotic defects, such as abnormal spindle formation and chromosome segregation errors, leading to cell cycle arrest and apoptosis. nih.govnih.gov The conversion to its glucuronide metabolite represents a clear attenuation of this potent bioactivity.

Table 1: Bioactivity Profile of MLN8054 (Parent Compound)
ParameterFindingReference
TargetAurora A Kinase selleckchem.com
Mechanism of ActionSelective, ATP-competitive inhibitor acs.org
In Vitro Potency (IC50)4 nM selleckchem.com
Cellular EffectsInhibition of Aurora A autophosphorylation, G2/M accumulation, spindle defects, apoptosis, and senescence acs.orgnih.govnih.gov
In Vivo ActivityAntitumor activity in human tumor xenograft models (colon, prostate, lung) nih.gov

Potential for Glucuronide-Mediated Biological Effects and Molecular Interactions

While the primary consequence of glucuronidation is typically inactivation and enhanced excretion, the resulting metabolites are not always inert. Acyl glucuronides, such as MLN8054 O-beta-D-glucuronide, are known to be chemically reactive metabolites. nih.govnih.gov These molecules can undergo intramolecular rearrangement and hydrolysis, and more importantly, can covalently bind to endogenous macromolecules like proteins. nih.govnih.gov

The covalent modification of proteins by reactive acyl glucuronides can, in some cases, lead to the formation of neoantigens, which may trigger immune-mediated adverse drug reactions. nih.gov Although there is no specific evidence to suggest that MLN8054 O-beta-D-glucuronide is associated with such toxicities, this potential remains a general consideration for all drugs that form reactive acyl glucuronides. It is important to note that the formation of covalent drug-protein adducts from acyl glucuronides is a common occurrence for many carboxylate drugs and is often a benign process. nih.gov

In the context of anticancer therapy, while the glucuronide of MLN8054 is likely inactive against Aurora A kinase, the potential for off-target interactions cannot be entirely dismissed without direct experimental evaluation. However, the available literature does not report any specific biological effects or molecular interactions attributed to MLN8054 O-beta-D-glucuronide. The focus of preclinical and clinical studies has been on the pharmacological activity and safety profile of the parent compound, MLN8054. nih.govnih.gov

Impact of Glucuronide Formation on the Cellular Uptake and Target Interaction of MLN8054

The conversion of MLN8054 to its O-beta-D-glucuronide metabolite has a profound impact on its ability to enter cells and interact with its intracellular target, Aurora A kinase. The parent compound, MLN8054, is characterized as being highly cell-permeable. nih.gov This property is essential for an orally active drug designed to act on an intracellular target.

In stark contrast, glucuronide metabolites are generally characterized by their limited cell membrane permeability due to their increased size, polarity, and negative charge at physiological pH. frontiersin.org Their distribution and excretion from the body are highly dependent on the action of specific transport proteins. frontiersin.org While the parent MLN8054 is not a substrate for the P-glycoprotein (P-gp) efflux transporter, its glucuronide metabolite would likely require transporters for its movement across cellular membranes. nih.govfrontiersin.org

The disposition of glucuronide conjugates is often mediated by uptake transporters such as organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) in the liver and kidney, and efflux transporters like the multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP). frontiersin.org

Therefore, the formation of MLN8054 O-beta-D-glucuronide effectively prevents its passive diffusion into cells, thereby precluding its access to Aurora A kinase located in the cytoplasm and nucleus. This sequestration of the drug in its inactive, excretable form is a key aspect of its metabolic clearance and detoxification.

Table 2: Predicted Impact of Glucuronidation on the Physicochemical and Pharmacological Properties of MLN8054
PropertyMLN8054 (Parent)MLN8054 O-beta-D-glucuronide (Metabolite)Reference
LipophilicityHighLow ijpcbs.com
Water SolubilityLowHigh ijpcbs.com
Cell PermeabilityHighLow (requires transporters) nih.govfrontiersin.org
Bioactivity (Aurora A Inhibition)ActivePredicted to be inactive selleckchem.com
Primary RoleTherapeutic effectDetoxification and elimination ijpcbs.comnih.gov

Frontiers in Research on Mln8054 O Beta D Glucuronide and Acyl Glucuronides

Elucidation of Comprehensive Structure-Activity Relationships for UGT Substrates Leading to Acyl Glucuronides

The formation of MLN8054 O-beta-D-glucuronide is a result of the enzymatic activity of UGTs on its parent compound, MLN8054. In vitro studies using human liver S9 fractions have identified the glucuronidation of the carboxylate moiety of MLN8054 as its predominant biotransformation pathway, primarily mediated by the UGT1 and UGT2 enzyme families. nih.gov Understanding the structural features that govern a compound's susceptibility to glucuronidation by specific UGT isoforms is paramount for predicting metabolic pathways and potential drug-drug interactions.

The substrate specificity of UGTs is broad and often overlapping, making the prediction of glucuronidation a complex task. However, research has begun to unravel key structure-activity relationships (SARs). For instance, studies on UGT1A1, a key enzyme in the metabolism of many drugs, have led to the development of pharmacophore and quantitative structure-activity relationship (QSAR) models. These models highlight the importance of specific hydrophobic domains and their spatial relationship to the site of glucuronidation for substrate recognition and binding affinity.

Similarly, research into UGT2B7, another crucial isoform involved in the glucuronidation of carboxylic acids, has provided insights into its substrate requirements. Homology modeling based on the crystal structure of human UGT2B7 has helped to identify key amino acid residues within the active site that interact with the substrate and the UDP-glucuronic acid (UDPGA) cofactor. nih.gov These studies indicate that both the electronic properties of the carboxylic acid and the steric hindrance around it are critical determinants of a compound's ability to serve as a UGT substrate. nih.gov While direct and comprehensive SAR studies specifically for MLN8054 glucuronidation are not extensively published, the general principles derived from studies on other carboxylic acid-containing drugs provide a framework for understanding its metabolic fate.

Table 1: Key UGT Isoforms and Their Relevance to Acyl Glucuronide Formation

UGT IsoformKey Substrate Features for Carboxylic AcidsRelevance to MLN8054
UGT1 Family (e.g., UGT1A1, UGT1A9) Planar, hydrophobic structures; presence of a carboxylic acid group.Implicated in the glucuronidation of MLN8054. nih.gov
UGT2 Family (e.g., UGT2B7) Wide range of carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs).Implicated in the glucuronidation of MLN8054. nih.gov

In-Depth Mechanistic Studies on Acyl Glucuronide-Induced Molecular Interactions

Acyl glucuronides are not merely inert metabolites destined for excretion. Their inherent chemical reactivity allows them to participate in a variety of molecular interactions, a phenomenon that has garnered significant scientific attention. These reactive metabolites can undergo intramolecular acyl migration, where the acyl group moves from the 1-β-O-ester position to other hydroxyl groups on the glucuronic acid moiety. This process can lead to the formation of various positional isomers.

Furthermore, the electrophilic nature of the ester linkage in acyl glucuronides makes them susceptible to nucleophilic attack. This can result in the covalent binding of the acyl glucuronide to endogenous macromolecules, such as proteins and potentially DNA. researchgate.net This adduction can occur through two primary mechanisms: direct nucleophilic displacement at the carbonyl carbon or via the formation of a Schiff base after acyl migration and ring-opening of the glucuronic acid moiety to an aldehyde. nih.govmdpi.com

Studies on various acyl glucuronides have demonstrated their ability to form covalent adducts with proteins, including serum albumin and even the UGT enzymes responsible for their formation. nih.govmdpi.com For example, research on the acyl glucuronide of tolmetin (B1215870) has unambiguously shown that the glucuronic acid moiety can be retained in the structure when these metabolites bind covalently to lysine (B10760008) residues on proteins, supporting the imine formation mechanism. nih.govpnas.org While specific mechanistic studies on the molecular interactions of MLN8054 O-beta-D-glucuronide are not extensively documented, the principles established for other acyl glucuronides suggest a potential for similar reactivity and protein adduction.

Development of Predictive Models for Glucuronide Reactivity and Disposition

The potential for acyl glucuronides to form covalent adducts has driven the development of predictive models to assess their reactivity and disposition early in the drug discovery process. These models aim to identify compounds that may pose a higher risk of forming reactive metabolites.

A variety of in vitro assays have been developed to screen for acyl glucuronide reactivity. nih.govnih.govspringernature.com These methods often involve incubating the test compound with human liver microsomes (HLM) or recombinant UGT enzymes to generate the acyl glucuronide in situ. nih.govresearchgate.net The stability of the formed glucuronide is then assessed by measuring its rate of degradation (hydrolysis and acyl migration) over time. springernature.comresearchgate.net Another approach involves quantifying the extent of covalent binding to a model protein, such as human serum albumin (HSA). springernature.com The rate of acyl migration has been proposed as a simpler and more rapid indicator of reactivity, as it does not require the synthesis of authentic standards. nih.gov

Computational approaches are also being explored to predict acyl glucuronide reactivity. Kinetic modeling of the transacylation and hydrolysis reactions can provide insights into the factors influencing their degradation rates. nih.gov These models can help in understanding the structure-reactivity relationships and may eventually be used to predict the behavior of novel acyl glucuronides. The development of such predictive tools is crucial for making informed decisions during drug development and minimizing the potential for toxicity associated with reactive metabolites.

Table 2: In Vitro Models for Assessing Acyl Glucuronide Reactivity

ModelPrincipleEndpoint Measured
Human Liver Microsomes (HLM) Incubation In situ generation of acyl glucuronide.Rate of degradation, formation of isomers. nih.govresearchgate.net
Recombinant UGT Enzyme Incubation Isoform-specific generation of acyl glucuronide.Substrate specificity, kinetic parameters.
Covalent Binding Assay (e.g., with HSA) Measures the extent of protein adduction.Amount of covalently bound drug. springernature.com
Acyl Migration Rate Assay Monitors the rate of intramolecular rearrangement.Percentage of migrated isomers over time. nih.gov

Integration of Glucuronidation Data in Mechanistic Preclinical Pharmacological Investigations of Aurora A Kinase Inhibitors

The pharmacological and toxicological assessment of a drug candidate in preclinical studies requires a thorough understanding of its metabolic fate. For Aurora A kinase inhibitors like MLN8054, whose primary route of elimination is through the formation of an acyl glucuronide, integrating glucuronidation data into preclinical investigations is essential. nih.gov

In the case of MLN8054, preclinical toxicology studies identified myelosuppression and gastrointestinal toxicity as dose-limiting toxicities. nih.gov While these effects are likely primarily attributed to the parent drug's potent inhibition of Aurora A kinase, a complete understanding requires consideration of the role of its major metabolite. Pharmacodynamic marker studies in preclinical models and clinical trials, which assess the inhibition of Aurora A in tissues, are critical for establishing a relationship between drug exposure, target engagement, and clinical response. nih.govresearchgate.net Integrating pharmacokinetic data, including the formation and disposition of MLN8054 O-beta-D-glucuronide, with these pharmacodynamic assessments provides a more complete picture of the drug's in vivo behavior and helps in guiding its clinical development. nih.gov

Q & A

Q. How can researchers ensure ethical rigor when using this compound in preclinical animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design (e.g., randomization, blinding, sample size justification). For xenograft studies, use humane endpoints (e.g., tumor volume ≤1.5 cm³). Disclose all conflicts of interest, particularly if collaborating with commercial suppliers of the compound .

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